molecular formula C16H25NO2 B13175037 tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

Cat. No.: B13175037
M. Wt: 263.37 g/mol
InChI Key: BYFGUHQTKMGDKU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is an organic compound with the molecular formula C16H25NO2. It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and a dimethylphenyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate typically involves the esterification of 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2,2-dimethylpropanoate: Lacks the phenyl group, resulting in different chemical properties.

    tert-Butyl 3-amino-3-(2-methylphenyl)propanoate: Similar structure but with different substitution patterns on the propanoate backbone.

    tert-Butyl 3-amino-2,2-dimethyl-3-phenylpropanoate: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is unique due to the presence of both the tert-butyl ester and the 2-methylphenyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C16H25NO2/c1-11-9-7-8-10-12(11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3

InChI Key

BYFGUHQTKMGDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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